molecular formula C20H21NO5 B11413065 methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 879954-49-1

methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11413065
CAS No.: 879954-49-1
M. Wt: 355.4 g/mol
InChI Key: IJKCWHQEOXUASZ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, an ethylphenoxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced through a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenoxy)acetyl]amino]benzoate
  • Methyl 4-[(3-ethylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazine derivatives. This compound has garnered attention due to its unique structure and potential biological activities. The benzoxazine ring structure, characterized by a fused benzene and oxazine ring, contributes to its diverse chemical properties and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O4C_{21}H_{24}N_2O_4, with a molecular weight of approximately 368.43 g/mol. The presence of functional groups such as the ethylphenoxy and acetyl moieties enhances its solubility and reactivity, making it a candidate for various biological evaluations.

Structural Features

FeatureDescription
Benzoxazine Ring Fused benzene and oxazine structure
Functional Groups Ethylphenoxy, acetyl
Molecular Weight 368.43 g/mol

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of benzoxazine derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of angiogenesis. For instance, a study demonstrated that similar benzoxazine compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and pancreatic (MIA PaCa-2) cancers .
  • Structure-Activity Relationship (SAR) : Modifications on the benzoxazine scaffold significantly influence biological activity. For example, the introduction of hydroxyl groups has been shown to enhance binding affinity to target proteins involved in cancer progression .

Other Biological Activities

In addition to anticancer properties, benzoxazines have been explored for their anti-inflammatory and neuroprotective effects:

  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Studies indicate that certain benzoxazine compounds may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative conditions.

Study 1: Anticancer Activity Evaluation

A recent investigation evaluated the anticancer properties of several synthesized benzoxazine derivatives against various cell lines. The study found that this compound exhibited an IC50 value ranging from 7.84 to 16.2 µM across different cancer models . This suggests strong potential for further development as an anticancer agent.

Study 2: Structure Optimization

Another study focused on optimizing the structure of benzoxazine derivatives to enhance their biological activity. The findings indicated that specific substitutions at the 2-position of the benzoxazine ring significantly increased receptor binding affinity and subsequent biological efficacy .

Properties

CAS No.

879954-49-1

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[2-(4-ethylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C20H21NO5/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-18(20(23)24-2)26-17-7-5-4-6-16(17)21/h4-11,18H,3,12-13H2,1-2H3

InChI Key

IJKCWHQEOXUASZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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